BenchChemオンラインストアへようこそ!

6-nitroso-7H-pyrrolo[2,3-d]pyrimidine

Nitrosamine impurity Regulatory science Baricitinib

6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine (CAS 139392-54-4), also known as 1H-Pyrrolo[2,3-d]pyrimidine, 6-nitroso- (9CI), is a nitrogen-containing heterocycle belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry often referred to as 7-deazapurine. Its primary industrial relevance stems from its identity as the core structural motif in Baricitinib Nitroso Impurity 89, a process-related or photolytic degradation impurity of the Janus kinase (JAK) inhibitor baricitinib, used for treating rheumatoid arthritis and other inflammatory conditions.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
Cat. No. B13835623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitroso-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=C(NC2=NC=NC=C21)N=O
InChIInChI=1S/C6H4N4O/c11-10-5-1-4-2-7-3-8-6(4)9-5/h1-3H,(H,7,8,9)
InChIKeyMDPNSVTYQGAWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine: A Critical Nitrosamine Reference Standard for Baricitinib Quality Control


6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine (CAS 139392-54-4), also known as 1H-Pyrrolo[2,3-d]pyrimidine, 6-nitroso- (9CI), is a nitrogen-containing heterocycle belonging to the pyrrolo[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry often referred to as 7-deazapurine . Its primary industrial relevance stems from its identity as the core structural motif in Baricitinib Nitroso Impurity 89, a process-related or photolytic degradation impurity of the Janus kinase (JAK) inhibitor baricitinib, used for treating rheumatoid arthritis and other inflammatory conditions [1]. The presence of the nitroso group at the 6-position of the pyrrole ring distinguishes it from other substitution patterns, creating specific reactivity and a distinct regulatory concern as a potential genotoxic impurity.

Why 6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Replaced by Generic Pyrrolopyrimidine Analogs


The choice of 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine, specifically in its role as an impurity reference standard, is non-negotiable due to regulatory requirements for pharmaceutical quality control. Generic substitution with other 6-substituted pyrrolo[2,3-d]pyrimidines (e.g., 6-amino, 6-chloro, or 6-methyl derivatives) or the 7-nitroso regioisomer is impossible because these analogs lack the exact molecular identity required by regulatory bodies for the identification, quantification, and monitoring of the specific nitrosamine impurity, Baricitinib Nitroso Impurity 89 . The presence of a nitroso group at the 6-position introduces a specific genotoxic liability under the ICH M7 guidelines for mutagenic impurities, requiring a dedicated, highly characterized analytical standard that can precisely match the retention time, mass spectrum, and NMR profile of the impurity found in the drug substance or product [1]. Any structural deviation would invalidate the analytical method and compromise the safety assessment of the pharmaceutical product.

Quantitative Differentiation Evidence for 6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine Against Comparators


Regulatory Acceptability: N-Nitroso vs. C-Nitroso Impurity Classification

The compound serves as the definitive reference standard for Baricitinib Nitroso Impurity 89, a C-nitroso (aryl nitroso) impurity, which contrasts with the N-nitroso (nitrosamine) impurities such as Baricitinib Desethylsulfonyl N-Nitroso Impurity. While N-nitroso impurities are known for their high genotoxic potential and are subject to stringent limits (e.g., acceptable intake of 26.5 ng/day for N-nitrosamines in the case of baricitinib), the C-nitroso class may exhibit different reactivity and mutagenic profiles, potentially falling under the less restrictive Threshold of Toxicological Concern (TTC) of 1.5 µg/day [1]. The specific 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine standard allows for the precise determination of this distinct impurity class within the baricitinib product, enabling correct risk categorization and compliance.

Nitrosamine impurity Regulatory science Baricitinib

Structural Identity Verification: 6-Nitroso vs. 7-Nitroso Regioisomer

The unambiguous differentiation between the 6-nitroso and 7-nitroso regioisomers of 7H-pyrrolo[2,3-d]pyrimidine is critical for accurate impurity profiling. Baricitinib Nitroso Impurity 89 is specifically identified as containing the 6-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl moiety, as confirmed by its reported IUPAC name and chemical structure [1]. A separate compound, 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine, demonstrates that the 7-nitroso isomer exists and is chemically accessible as a distinct entity [2]. Using the 7-nitroso standard in an HPLC method would lead to a different retention time and mass spectrum, resulting in a false negative or inaccurate quantification of the 6-nitroso impurity in the drug sample. The certified reference material for the 6-nitroso isomer typically includes a Certificate of Analysis with NMR and MS data that precisely match the impurity peak observed in forced degradation studies .

Impurity profiling Baricitinib NMR characterization

Purity and Characterization Data: QC Standard vs. Research-Grade Intermediates

The value proposition of 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine as a reference standard is founded on its certified purity and comprehensive characterization package. For example, the Baricitinib Nitroso Impurity standard (NIO-688) is controlled to a purity of NLT (Not Less Than) 98%, with identification confirmed by ¹H NMR, IR, and mass spectrometry (ESI), alongside water content determination by KF/TGA . In contrast, general research-grade 6-substituted pyrrolo[2,3-d]pyrimidine intermediates, such as those offered for early-stage medicinal chemistry, are typically specified at 95% purity , and their spectral data may not be directly applicable to the impurity peak in a GMP-regulated environment. The 98%+ purity is critical for achieving the required accuracy in quantitative impurity assays, where the standard's own impurities could bias the measurement of a trace-level impurity in the drug substance.

Reference standard Purity specification Quality control

Mutagenicity Prediction: Non-Mutagenic Profile of Related 6-Nitroso Impurities

Forced degradation and structure elucidation studies on baricitinib have identified and characterized multiple photolytic degradation impurities (PDIs) containing the 7H-pyrrolo[2,3-d]pyrimidine core. The six synthesized and characterized PDIs, which include the 6-nitroso motif, were subjected to in silico mutagenicity prediction using CASE Ultra software. The assessment data indicated that these PDIs were non-mutagenic [1]. This finding is significant for procurement because it supports the classification of 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine-containing impurities under a less conservative TTC limit (1.5 µg/day) instead of the sub-ppm limits for highly potent N-nitrosamines. This evidence directly impacts the analytical method sensitivity requirements and the choice of the appropriate impurity standard for a risk-based control strategy.

In silico toxicology Photolytic degradation ICH M7

Optimal Applications of 6-Nitroso-7H-pyrrolo[2,3-d]pyrimidine in Pharmaceutical Development and QC


Regulatory Filing for Generic Baricitinib: ANDA Impurity Method Validation

When developing an Abbreviated New Drug Application (ANDA) for generic baricitinib, pharmaceutical companies must demonstrate analytical method validation for all specified impurities. The 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine-derived standard (Baricitinib Nitroso Impurity 89) is indispensable for establishing system suitability parameters, determining the limit of detection (LOD) and limit of quantification (LOQ) for this specific impurity, and proving that its levels are controlled below the regulatory threshold established per ICH M7 [1]. Using the certified reference standard with NLT 98% purity [2] provides the regulatory body with confidence in the accuracy of the impurity profile assessment, a key requirement for ANDA approval.

Batch Release and Stability Testing of Baricitinib Drug Substance

In a Quality Control (QC) laboratory setting, the 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine standard is used as an external standard for the quantification of the corresponding nitroso impurity during batch release and ongoing stability studies. Its structural confirmation by NMR and MS [1] ensures that the HPLC peak is correctly assigned, distinguishing it from the 7-nitroso regioisomer [2] and other process-related impurities. This precise quantification directly supports the decision to release a manufacturing lot to the market and ensures that the product remains within its specification limits throughout its shelf life.

Forced Degradation and Photostability Studies for Drug Product Formulation

During the development of baricitinib drug formulations, forced degradation studies (as per ICH Q1B) are used to identify potential degradation pathways. The 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine impurity is a known photolytic degradation product [1]. Having the characterized standard allows formulation scientists to quantitatively track the formation of this impurity under various light exposure conditions. This evidence is critical for defining the optimal packaging configuration (e.g., light-protective blister packs) and for justifying the transport and storage conditions in the regulatory submission.

Quote Request

Request a Quote for 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.